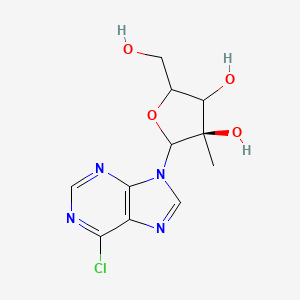
(2R,3R,4R,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3R,4R,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a nucleoside analog. It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. This compound is characterized by the presence of a purine base (6-chloro-9H-purin-9-yl) attached to a sugar moiety (oxolane-3,4-diol) with a hydroxymethyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors such as formamide and cyanamide. These reactions involve cyclization and chlorination steps to introduce the chloro group at the 6-position.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative. This step involves the formation of a glycosidic bond between the purine base and the sugar moiety.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group in the sugar moiety can undergo oxidation to form a carboxyl group.
Reduction: The purine base can be reduced under specific conditions to modify its electronic properties.
Substitution: The chloro group in the purine base can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel antiviral and anticancer agents.
Biology
In biological research, this compound is used to study the mechanisms of nucleic acid synthesis and repair. It is also used as a probe to investigate enzyme-substrate interactions.
Medicine
This nucleoside analog has potential therapeutic applications in the treatment of viral infections and certain types of cancer. It acts by inhibiting the replication of viral DNA or RNA and interfering with the proliferation of cancer cells.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. It is also used in the production of diagnostic reagents and molecular biology tools.
Mechanism of Action
The compound exerts its effects by incorporating into nucleic acids during their synthesis. This incorporation disrupts the normal structure and function of DNA or RNA, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: Lacks the methyl group at the 3-position.
(2R,3R,4R,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-ethyloxolane-3,4-diol: Contains an ethyl group instead of a methyl group at the 3-position.
Uniqueness
The presence of the methyl group at the 3-position in (2R,3R,4R,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol enhances its stability and alters its interaction with enzymes and nucleic acids. This unique structural feature contributes to its distinct biological activity and therapeutic potential.
Properties
Molecular Formula |
C11H13ClN4O4 |
|---|---|
Molecular Weight |
300.70 g/mol |
IUPAC Name |
(3R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C11H13ClN4O4/c1-11(19)7(18)5(2-17)20-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3/t5?,7?,10?,11-/m1/s1 |
InChI Key |
MOMRKSMRPOKFCN-JRXMVUSHSA-N |
Isomeric SMILES |
C[C@]1(C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



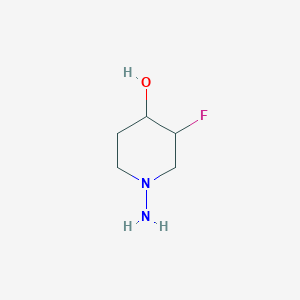
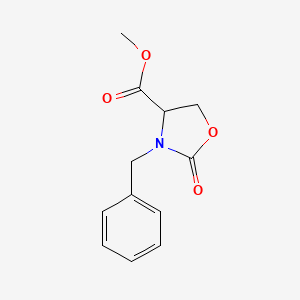
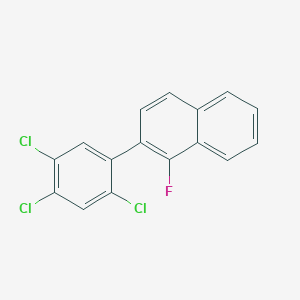
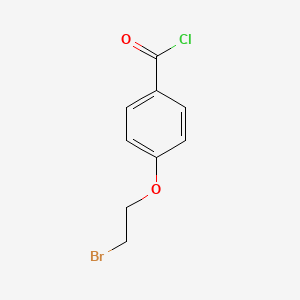
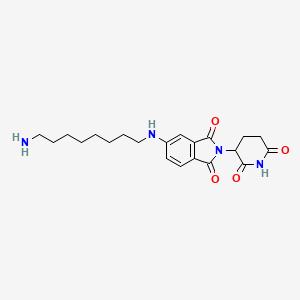
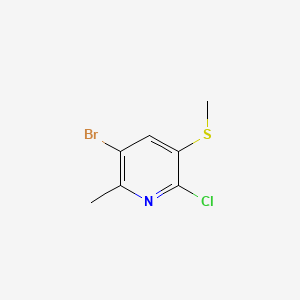
![tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate](/img/structure/B14778329.png)
![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride](/img/structure/B14778333.png)
![2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide](/img/structure/B14778336.png)
![1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-1-methylhexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14778345.png)
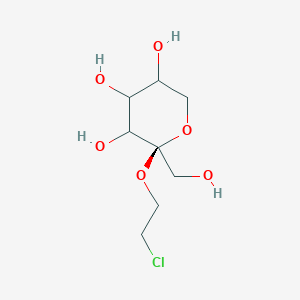
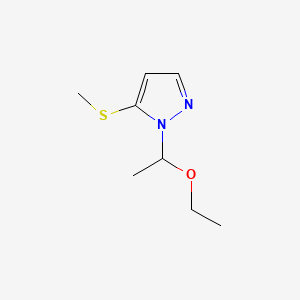
![4-((1-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B14778377.png)
